(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol

Description

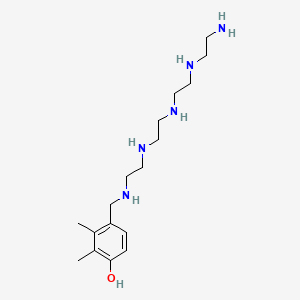

Structure

3D Structure

Properties

CAS No. |

84878-45-5 |

|---|---|

Molecular Formula |

C17H33N5O |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

4-[[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-2,3-dimethylphenol |

InChI |

InChI=1S/C17H33N5O/c1-14-15(2)17(23)4-3-16(14)13-22-12-11-21-10-9-20-8-7-19-6-5-18/h3-4,19-23H,5-13,18H2,1-2H3 |

InChI Key |

ULEQTYYXSZMTLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)CNCCNCCNCCNCCN |

Origin of Product |

United States |

Biological Activity

(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol, with the CAS number 84878-45-5, is a complex organic compound characterized by its unique molecular structure comprising a long aliphatic chain and multiple nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and biochemical pathways.

- Molecular Formula : C17H33N5O

- Molecular Weight : 323.485 g/mol

- LogP : 0.628 (indicating moderate hydrophobicity)

The presence of dimethylphenol enhances its solubility and reactivity, making it suitable for various applications in pharmaceuticals and materials science .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural characteristics allow it to interact with microbial membranes, potentially disrupting their integrity. Compounds with similar structures have demonstrated efficacy against a range of pathogens, indicating that this compound could possess comparable activity.

Interaction with Biological Targets

Research indicates that this compound may interact with proteins or enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further elucidation of these interactions. The compound's ability to bind to biological targets could lead to inhibitory effects on various biochemical pathways.

Study on Antimicrobial Efficacy

A study conducted on compounds structurally similar to this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of cell membrane integrity and inhibition of cell wall synthesis.

Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of specific enzymes by this compound. The findings indicated that the compound could inhibit key enzymes involved in metabolic processes, suggesting potential applications in disease treatment where enzyme inhibition is beneficial.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Aminocarbonyl)hydrazino)acetic acid | Contains hydrazine and acetic acid functionality | Focuses on hydrazine reactivity |

| 2-(Aminomethyl)phenylacetic acid | Aminomethyl group attached to a phenyl ring | Simpler structure with direct amino acid linkage |

| 6-Amino-1,3,5-triazine derivatives | Features a triazine ring system | Known for herbicidal properties |

This table illustrates how this compound compares to other compounds with similar structural features and biological activities.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds similar to (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol exhibit antimicrobial properties. Studies have demonstrated that modifications in the amino and phenolic groups can enhance the bioactivity against various bacterial strains. This compound could be explored further for its potential as an antimicrobial agent in drug formulations.

Drug Delivery Systems

The structure of this compound allows for the development of novel drug delivery systems. Its ability to form complexes with drugs can enhance solubility and bioavailability. Research into its use as a carrier for targeted drug delivery is ongoing, particularly in cancer therapies where precision is crucial.

Material Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its amino groups can participate in polymerization reactions, leading to the formation of polyurethanes or polyamides with enhanced mechanical strength and thermal stability.

Coatings and Adhesives

The compound's phenolic nature makes it suitable for applications in coatings and adhesives. It can improve adhesion properties and provide resistance to environmental degradation. Research into its incorporation into epoxy resins has shown promising results in enhancing durability and performance.

Analytical Chemistry Applications

Chromatographic Techniques

this compound has been analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics have been studied extensively to optimize conditions for detecting this compound in various matrices. The development of specific HPLC methods has enabled researchers to quantify this compound effectively in biological samples .

Spectroscopic Analysis

This compound can also be characterized using various spectroscopic techniques such as NMR and mass spectrometry. These methods provide insights into its molecular structure and dynamics, facilitating the understanding of its reactivity and potential applications.

Case Studies

| Study Title | Findings | Applications |

|---|---|---|

| Antimicrobial Properties of Aminophenols | Demonstrated significant antibacterial activity against E. coli and S. aureus | Potential use in developing new antibiotics |

| Polymerization of Aminophenols | Successful synthesis of high-performance polyurethanes | Application in coatings and adhesives |

| HPLC Method Development for Aminophenols | Established robust HPLC method for quantification | Useful in pharmaceutical quality control |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Polyaza Chains

- Compound 20 (): A tetraazabenzoazulene derivative synthesized via acetylation and methoxylation. Unlike the target compound, it lacks a free amino group and phenolic moiety, instead featuring acetylated and methoxylated aromatic systems. This reduces its nucleophilicity and metal-binding capacity compared to the target compound .

- 5-Polyfluoroalkyl-5-Deazaalloxan Derivatives (): These pyrimidoquinolinediones exhibit electron-deficient cores due to trifluoromethyl groups. While they share nitrogen-rich heterocycles with the target compound, their reactivity is dominated by electrophilic substitution rather than chelation .

Key Structural Differences

Reactivity Comparisons

Acetylation Reactions

The target compound’s free amino group is highly reactive toward acylating agents, analogous to the acetylation of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles (). However, its dimethylphenol group may sterically hinder reactions compared to simpler aniline derivatives, reducing acylation yields unless activated .

Nucleophilic Additions

In contrast to sodium hydride-mediated nucleophilic additions in pyrimidoquinolinediones (), the target compound’s amino group can act as a nucleophile without requiring strong bases, enabling milder reaction conditions .

Physicochemical Properties

- Thermal Stability: The dimethylphenol group enhances thermal stability compared to acetylated analogues (e.g., Compound 20), which degrade upon heating in acidic conditions .

- Acid-Base Behavior: The phenolic -OH (pKa ~10) deprotonates in basic media, increasing solubility, whereas methoxy groups (Compound 20) remain inert .

Preparation Methods

Step 1: Formation of Tetraaza Chain

The tetraaza chain is synthesized through sequential reactions involving amination and alkylation processes. Common reagents include ethylenediamine derivatives or similar polyamines that allow for controlled addition of amino groups along the aliphatic backbone.

Step 2: Attachment to Dimethylphenol

The phenolic group in dimethylphenol is activated for nucleophilic substitution by introducing halogenated intermediates or other leaving groups. The tetraaza chain is then attached via a condensation reaction under basic or catalytic conditions.

Step 3: Purification

Post-synthesis purification involves techniques such as recrystallization or chromatographic methods (e.g., reverse-phase HPLC) to remove impurities and ensure high chemical purity.

Challenges in Synthesis

Several challenges are associated with the synthesis:

- Side Reactions: The presence of multiple amino groups can lead to undesired polymerization or cross-linking.

- Yield Optimization: Achieving high yields requires fine-tuning reaction conditions and minimizing loss during purification.

- Scalability: Multi-step synthesis can be resource-intensive, requiring optimization for industrial-scale production.

Analytical Techniques for Verification

To confirm successful synthesis and purity:

- High-performance liquid chromatography (HPLC): Reverse-phase HPLC with acetonitrile-water-phosphoric acid mixtures is commonly used.

- Mass Spectrometry (MS): MS-compatible mobile phases such as formic acid can be employed for detailed molecular characterization.

Data Table: Summary of Synthesis Parameters

| Step | Reagent/Intermediate | Conditions | Outcome |

|---|---|---|---|

| Formation of Tetraaza Chain | Ethylenediamine derivatives | Temperature: ~80°C; Solvent: ethanol | Polyamine backbone formation |

| Attachment to Dimethylphenol | Activated dimethylphenol | Basic catalyst; Temperature: ~60°C | Condensation product |

| Purification | Chromatography/Recrystallization | Solvent: acetonitrile | High-purity final product |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol, and how can purity be ensured?

- Methodology :

- Stepwise alkylation/amination : Given the compound’s polyazatridecane backbone, a multi-step synthesis involving alkylation of dimethylphenol precursors with protected amines could be employed. For example, sodium hydride in dry THF (as in ) may facilitate deprotonation and nucleophilic substitution.

- Purification : Recrystallization from methanol (as in ) or column chromatography (C18 silica with acetonitrile gradients, analogous to ’s HPLC-grade solvents) can isolate the product.

- Purity validation : Use HPLC with UV detection (≥99% purity criteria, similar to ’s isotopic labeling protocols) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm amine and aromatic proton environments. For example, the dimethylphenol moiety may show distinct singlet(s) for methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm).

- IR : Detect N-H stretches (~3300 cm⁻¹ for amines) and phenolic O-H stretches (~3200 cm⁻¹, hydrogen-bonded).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of methyl or amino groups) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., phenolic resins in showed stability up to 300°C).

- pH sensitivity : Test solubility and degradation in acidic/basic conditions (e.g., pH 2–12 buffers) via UV-Vis monitoring of phenolic absorbance (~270 nm).

- Light sensitivity : Conduct accelerated degradation studies under UV light (λ = 254 nm) to evaluate photostability .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?

- Methodology :

- Cross-validation : Compare NMR integration ratios (e.g., methyl vs. aromatic protons) with IR functional group intensities. For example, if IR shows weak N-H signals but NMR indicates amine protons, consider tautomerization or solvent effects.

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and IR spectra, identifying discrepancies between experimental and theoretical data (as in ’s PubChem computational entries).

- Variable-temperature NMR : Resolve dynamic processes (e.g., amine inversion) causing signal broadening .

Q. What mechanistic pathways govern the reactivity of this compound in crosslinking or coordination chemistry?

- Methodology :

- Kinetic studies : Monitor reactions with aldehydes (e.g., formaldehyde, as in ) via in-situ FTIR to track phenolic O-H consumption and imine/amide formation.

- Metal coordination : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and analyze via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic species.

- Isolation of intermediates : Use freeze-quench techniques or Schlenk lines to trap reactive intermediates (e.g., azomethine ylides) for structural elucidation .

Q. How can researchers address discrepancies in thermal degradation profiles across replicate experiments?

- Methodology :

- Statistical analysis : Apply multivariate regression to identify outliers (e.g., heating rate variations in TGA, as in ’s pyrolysis kinetics).

- Controlled atmosphere studies : Compare degradation under inert (N₂) vs. oxidative (O₂) conditions to isolate decomposition pathways.

- Microscopy : Use SEM/EDS to detect inhomogeneities (e.g., residual solvents or catalysts) affecting thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.